シッカニン

概要

説明

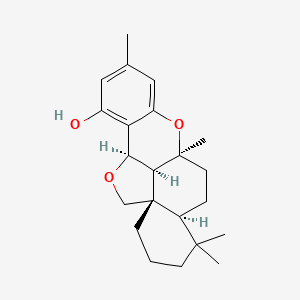

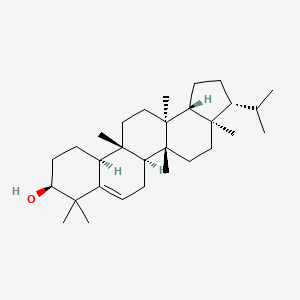

Siccanin is an unusual, fused, phenolic pentacycle first isolated from Helminthosporium siccans and reported in 1962 as a potent antifungal agent . It inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as the first nanomolar inhibitor of the Plasmodium falciparum complex II . Moreover, it also inhibits complex III in the low-micromolar range .

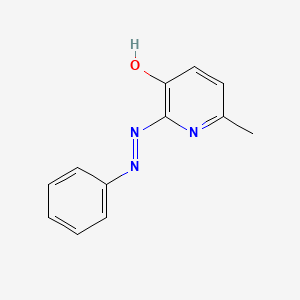

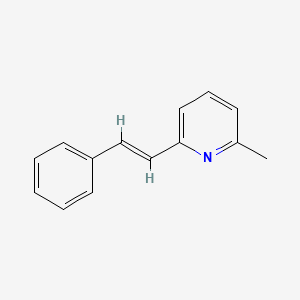

Synthesis Analysis

There is only one enantioselective synthesis of Siccanin described so far, which was developed by Trost et al . They used a Pd-catalyzed asymmetric allylic alkylation and a radical epoxy olefin cyclization as key steps .

Molecular Structure Analysis

The molecular formula of Siccanin is C22H30O3 . Its exact mass is 342.22 and its molecular weight is 342.480 .

Chemical Reactions Analysis

Siccanin is a potent inhibitor of some pathogenic fungi like Trichophyton mentagrophytes and inhibits their mitochondrial succinate dehydrogenase . It was found to be effective against enzymes from P. aeruginosa, P. putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme .

Physical And Chemical Properties Analysis

Siccanin has a melting point of 139-140°C . Its boiling point is predicted to be 427.8±45.0 °C . The predicted density is 1.18±0.1 g/cm3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .

科学的研究の応用

アフラトキシン産生の阻害

シッカニンは、アスペルギルス・パラシチカスにおけるアフラトキシン産生を阻害することが見出された天然阻害剤の一つです 。アフラトキシンは、特定の真菌によって産生される毒性化合物であり、食品や飼料中の存在は健康上の重大な懸念事項となっています。 シッカニンは、他の天然阻害剤とともに、真菌の成長を阻害することなく、アフラトキシン産生を阻害することができます 。

トリパノソーマ複合体IIの阻害

シッカニンは、トリパノソーマ複合体IIの新しい選択的阻害剤として同定されています 。この複合体は、コハク酸-ユビキノンレダクターゼとしても知られており、これらの生物のミトコンドリア呼吸鎖の重要な構成要素です。 この複合体の阻害は、トリパノソーマ寄生虫に対する新しい薬剤の開発に活用される可能性があります 。

マラリア原虫ミトコンドリア複合体の阻害

シッカニンは、マラリア原虫(Plasmodium falciparum)ミトコンドリア複合体IIおよびIIIのデュアルターゲット阻害剤であることが判明しました 。マラリア原虫は、最も重篤なマラリアの原因となる寄生虫です。 これらのミトコンドリア複合体の阻害は、新しい抗マラリア薬の開発につながる可能性があります 。

種特異的コハク酸脱水素酵素阻害剤

シッカニンは、種特異的コハク酸脱水素酵素(SDH)阻害剤として再発見されました 。SDHは、ミトコンドリア呼吸鎖のもう1つの重要な構成要素です。 シッカニンによるSDHの種特異的阻害は、種特異的な殺虫剤または抗菌剤の開発におけるその可能性を示唆しています 。

大規模酵素調製

シッカニンによって阻害される寄生虫であるリーシュマニア・タレントレの安全性と大規模培養はすでに確立されています 。 これは、大量の酵素調製に適している可能性があります 。

真菌の成長阻害

アフラトキシン産生真菌の成長には有意な影響を与えませんが、シッカニンはマラリア原虫の成長に適度な阻害効果を示しました 。 これは、この寄生虫の蔓延を抑制する可能性を示唆しています 。

作用機序

Target of Action

Siccanin primarily targets the Mitochondrial Complex II and Complex III of the Plasmodium falciparum . These complexes are part of the electron transport chain (ETC) dehydrogenases, which shuttle electrons from their respective substrates to the ubiquinone pool . The Complex II has been shown to be essential for parasite survival in the mosquito stage, while Complex III has been validated as a drug target in the blood-stage parasite .

Mode of Action

Siccanin inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as a nanomolar inhibitor of the P. falciparum Complex II . Moreover, it also inhibits Complex III in the low-micromolar range . The proximity of the Siccanin binding site to the quinone-binding site of the enzyme has been noted in recent studies .

Biochemical Pathways

Siccanin affects the mitochondrial electron transport chain (ETC) in Plasmodium falciparum . The ETC dehydrogenases shuttle electrons from their respective substrates to the ubiquinone pool, from which electrons are consecutively transferred to Complex III, Complex IV, and finally to molecular oxygen .

Result of Action

Siccanin’s action results in the inhibition of the P. falciparum Complex II and Complex III . This inhibition disrupts the normal functioning of the electron transport chain, thereby affecting the energy production within the cells . It has been identified as a potent and selective inhibitor of P. falciparum complexes II and III over mammalian enzymes .

Action Environment

putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme . This suggests that the species and cellular environment can influence Siccanin’s efficacy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,4R,12S,15S,20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3/t16-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGAILYEBCSZIV-ITJSPEIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2[C@H]3[C@H]4[C@](CC[C@@H]5[C@]4(CCCC5(C)C)CO3)(OC2=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22733-60-4 | |

| Record name | (-)-Siccanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22733-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siccanin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022733604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SICCANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L702S858Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

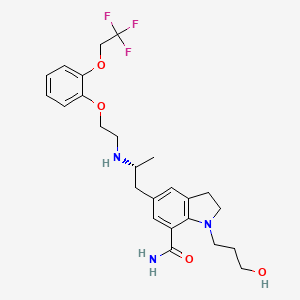

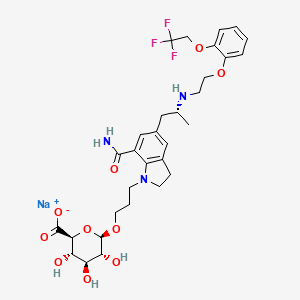

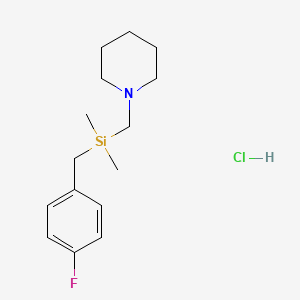

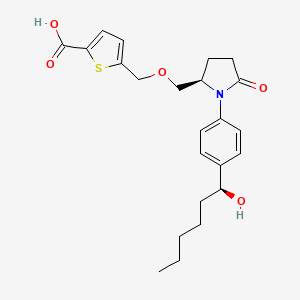

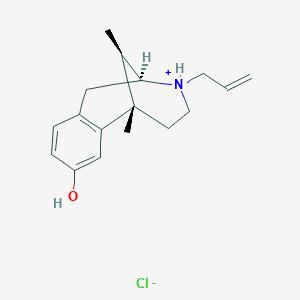

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1681677.png)

![2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid](/img/structure/B1681685.png)

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)